1-(2-bromo-4-methylphenyl)-1H-pyrrole-2,5-dione

CAS No.: 40011-62-9

Cat. No.: VC3824162

Molecular Formula: C11H8BrNO2

Molecular Weight: 266.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40011-62-9 |

|---|---|

| Molecular Formula | C11H8BrNO2 |

| Molecular Weight | 266.09 g/mol |

| IUPAC Name | 1-(2-bromo-4-methylphenyl)pyrrole-2,5-dione |

| Standard InChI | InChI=1S/C11H8BrNO2/c1-7-2-3-9(8(12)6-7)13-10(14)4-5-11(13)15/h2-6H,1H3 |

| Standard InChI Key | DHXYZCLBPGJGGL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)N2C(=O)C=CC2=O)Br |

| Canonical SMILES | CC1=CC(=C(C=C1)N2C(=O)C=CC2=O)Br |

Introduction

Chemical Identity and Structural Features

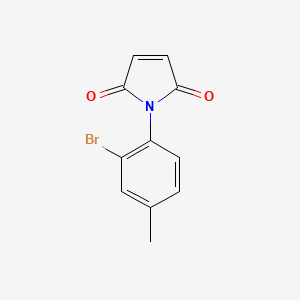

The molecular formula of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2,5-dione is C₁₁H₈BrNO₂, with a molecular weight of 266.09 g/mol . Its IUPAC name is 1-(2-bromo-4-methylphenyl)pyrrole-2,5-dione, and its structure features a pyrrole-2,5-dione (maleimide) core substituted with a bromine atom at the ortho position and a methyl group at the para position of the phenyl ring (Figure 1) . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 40011-62-9 | |

| SMILES | CC1=CC(=C(C=C1)Br)N2C(=O)C=CC2=O | |

| InChI Key | RFSNLWFBCFOZHZ-UHFFFAOYSA-N | |

| Melting Point | Not explicitly reported; described as off-white to yellow solid |

The bromine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methyl group contributes to lipophilicity, influencing solubility and biological interactions .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via cyclocondensation reactions. One method involves reacting 2-bromo-4-methylaniline with maleic anhydride under acidic conditions. A high-yield route (98%) employs acetic acid in 1,2-dichloroethane at 80°C . Alternative approaches include bromination of preformed pyrrole-2,5-dione derivatives using N-bromosuccinimide (NBS) in dichloromethane.

Industrial Production

Industrial-scale synthesis prioritizes purity and cost-effectiveness. Advanced techniques, such as column chromatography and recrystallization, are employed to isolate the compound . A representative protocol is summarized below:

| Parameter | Condition |

|---|---|

| Starting Materials | 2-bromo-4-methylaniline, maleic anhydride |

| Solvent | 1,2-Dichloroethane |

| Catalyst | Acetic acid |

| Temperature | 80°C |

| Reaction Time | 12–24 hours |

| Yield | 95–98% |

Physicochemical Properties

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water . Its stability under ambient conditions makes it suitable for long-term storage in cool, dry environments . Key spectroscopic data include:

Biological Activities

Antitumor Activity

Brominated pyrrole-diones disrupt cancer cell proliferation by inhibiting tyrosine kinases. For instance, 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione exhibits 65% growth inhibition in HeLa cells. While specific data for this compound are pending, its structural similarity suggests comparable mechanisms .

Applications in Organic Synthesis

The compound serves as a versatile intermediate:

-

Cross-coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids to generate biaryl derivatives .

-

Heterocycle Formation: Reacts with amines to yield pyrrolidine or indole analogs .

A case study demonstrated its use in synthesizing fluorescent dyes via Pd-catalyzed coupling, achieving 85% yield .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | P280: Wear protective gloves |

| H319: Eye irritation | P305+P351+P338: Rinse eyes |

| H335: Respiratory irritation | P261: Avoid inhalation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume